molecular formula C14H11NO2 B112699 4-Benzyloxyphenyl isocyanate CAS No. 50528-73-9

4-Benzyloxyphenyl isocyanate

Cat. No.: B112699
CAS No.: 50528-73-9
M. Wt: 225.24 g/mol
InChI Key: HFIHSWMJFCMLJE-UHFFFAOYSA-N
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Description

It is a building block in organic synthesis, containing an isocyanate group attached to a benzyloxy-substituted phenyl ring . This compound is used in various chemical reactions and has applications in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxyphenylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H5CH2OC6H4NH2} + \text{COCl2} \rightarrow \text{C6H5CH2OC6H4NCO} + 2\text{HCl} ]

Another method involves the use of non-phosgene routes, such as the reaction of 4-benzyloxyphenylamine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include reduction carbonylation, oxidation carbonylation, and the use of urea derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxyphenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form urea derivatives.

    Alcohols: React to form carbamates.

    Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products

    Phenyl Urea Derivatives: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    Triazinane Derivatives: Formed through cyclotrimerization.

Scientific Research Applications

4-Benzyloxyphenyl isocyanate is used in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used as a building block in organic synthesis to create various derivatives.

    Biology: Employed in the synthesis of bioactive compounds for research purposes.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxyphenyl isocyanate is unique due to the presence of the benzyloxy group, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound in the synthesis of specific organic molecules that require the benzyloxy functionality .

Properties

IUPAC Name

1-isocyanato-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIHSWMJFCMLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292460
Record name 4-Benzyloxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50528-73-9
Record name 50528-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82829
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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